molecular formula C7H6O3 B048550 3-(3-Furyl)acrylic acid CAS No. 81311-95-7

3-(3-Furyl)acrylic acid

Cat. No. B048550
CAS RN: 81311-95-7
M. Wt: 138.12 g/mol
InChI Key: JHAPZUDWRRBZHZ-OWOJBTEDSA-N
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Description

“3-(3-Furyl)acrylic acid” is a chemical compound with the molecular formula C7H6O3 . It is used as an intermediate in chemical research and pharmaceuticals .


Synthesis Analysis

The synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives has been reported to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . Piperidinium acetate was used as the catalyst to afford good to excellent isolated yields of the acrylic acids under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of “3-(3-Furyl)acrylic acid” is 138.12 g/mol . The IUPAC name for this compound is (E)-3-(furan-3-yl)prop-2-enoic acid . The InChI representation of the molecule is InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ .


Chemical Reactions Analysis

The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . The 3-(2-furyl)acrylic acids containing acid-sensitive functional groups on the furan ring were esterified by dimethyl carbonate as the sustainable reagent by base-catalyzed transesterification reaction . Moreover, the olefinic group was selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .


Physical And Chemical Properties Analysis

“3-(3-Furyl)acrylic acid” is sparingly soluble in water (0.56 g/L at 25°C) . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 1.1 .

Scientific Research Applications

Sustainable Chemical Building Units

The compound “3-(3-Furyl)acrylic acid” and its derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . This renewable synthesis process is an important step towards a sustainable bioeconomy .

Intermediate in Chemical Research

“3-(3-Furyl)acrylic acid” is used as an intermediate in chemical research . It plays a crucial role in the synthesis of various complex molecules used in different areas of chemical research .

Pharmaceuticals

This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs and therapeutic agents .

Catalyst in Chemical Reactions

The compound can act as a catalyst in certain chemical reactions . For instance, piperidinium acetate, a derivative of the compound, can catalyze the formation of acrylic acids under solvent-free conditions .

Esterification Processes

“3-(3-Furyl)acrylic acid” and its derivatives can be esterified using various methods . For example, they can be esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . This process is important in the production of various esters used in different industries .

Reduction Processes

The olefinic group in “3-(3-Furyl)acrylic acid” can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst . This reduction process is crucial in the synthesis of various reduced compounds used in different areas of research .

Safety and Hazards

When handling “3-(3-Furyl)acrylic acid”, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection . It is also advised to avoid breathing dust, fume, gas, mist, vapors, and spray . In case of fire, use extinguishing measures that are appropriate to local circumstances and the surrounding environment .

properties

IUPAC Name

(E)-3-(furan-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPZUDWRRBZHZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901228
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Furyl)acrylic acid

CAS RN

81311-95-7
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(furan-3-yl)prop-2-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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